molecular formula C13H17N3O4 B13435037 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol

2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol

Cat. No.: B13435037
M. Wt: 279.29 g/mol
InChI Key: MBUADDPMTHCZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol typically involves multiple steps. One common method includes the preparation of 6,7-bis(2-methoxyethoxy)quinazoline, followed by nucleophilic substitution reactions. For instance, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline can be reacted with an appropriate amine under basic conditions such as pyridine or using excess aniline in solvents like isopropanol .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol involves the inhibition of specific enzymes and receptors. For instance, it can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By binding to the ATP-binding site of EGFR, it prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell growth and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its ability to inhibit EGFR and other molecular targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

2-[4-amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol

InChI

InChI=1S/C13H17N3O4/c1-18-4-5-20-12-7-10-9(13(14)16-8-15-10)6-11(12)19-3-2-17/h6-8,17H,2-5H2,1H3,(H2,14,15,16)

InChI Key

MBUADDPMTHCZTK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2N)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.